molecular formula C21H18FN3O2 B368417 N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide CAS No. 919976-22-0

N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide

Cat. No.: B368417
CAS No.: 919976-22-0
M. Wt: 363.4g/mol
InChI Key: FUJVBZPPDBIQLO-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide is a synthetic compound with a molecular formula of C21H18FN3O2 and a molecular weight of 363.385 Da This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The benzimidazole core can be reduced to form a dihydrobenzimidazole derivative.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide is unique due to the combination of its structural features, including the benzimidazole core, fluorobenzyl group, and furan ring.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-24(21(26)19-7-4-12-27-19)14-20-23-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJVBZPPDBIQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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